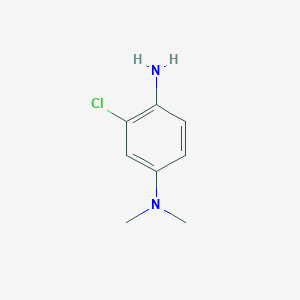

2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine” is a derivative of benzene, which is a simple aromatic halogenated organic compound . It has a molecular weight of 140.61 . The IUPAC Standard InChIKey for this compound is KZNRNQGTVRTDPN-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula (CH3)2C6H3Cl . This structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.524 , a boiling point of 186 °C , and a melting point of 2-3 °C . The density of this compound is 1.049 g/mL at 25 °C .Scientific Research Applications

Fabrication and Characterization of Poly(ether imide)s

Research has demonstrated the utility of novel diamines in the development of high-performance polymers. For instance, a novel diamine with ether and phenyl linkages was synthesized and used to create a series of aromatic poly(ether imide)s (PEIs). These PEIs displayed remarkable solubility in polar solvents, high glass-transition temperatures, and excellent thermal stability, making them potential candidates for gas separation membrane applications (M. Dinari, H. Ahmadizadegan, & Parvin Asadi, 2015).

Synthesis of Polyamides and Polyimides

Another study explored the synthesis of new polyamides and polyimides derived from a diamine containing noncoplanar biphenylene and flexible aryl ether units. These polymers exhibited amorphous nature, excellent solubility in organic solvents, and high thermal stability. The polyimides, in particular, demonstrated glass transition temperatures between 239 and 303°C, further highlighting the versatility of diamine-based compounds in high-performance material applications (D. Liaw, Been-Yang Liaw, & Muh-Quang Jeng, 1998).

High-Pressure Reactions for Cyclization Products

Investigating the reactivity under high pressure, one study found that diamines react with 2,3,5,6-tetrachloronitrobenzene to produce cyclization products. This work demonstrates the chemical versatility and reactivity of diamines, paving the way for the synthesis of novel compounds with potential applications in various chemical industries (T. Ibata, Xinzhuo Zou, & T. Demura, 1995).

Development of Organosoluble Polyimides

Further research into the synthesis of new organosoluble polyimides based on flexible diamines highlights the importance of diamine monomers in creating materials with excellent solubility and thermal properties. The polyimides synthesized from these diamines showed remarkable solubility in various solvents, high glass-transition temperatures, and stability up to 450°C, underscoring their potential for advanced material applications (D. Liaw, Been-Yang Liaw, & Chia-Wei Yu, 2001).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMXXMCXBZUJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)

![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)

![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)